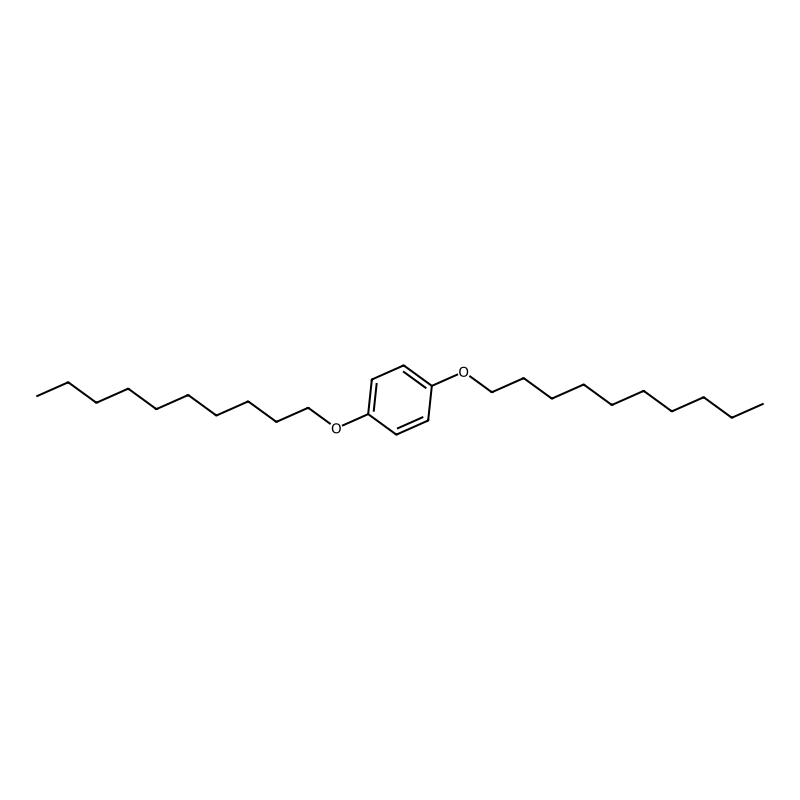1,4-Bis(decyloxy)benzene

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Application in the Synthesis of Aromatic Polyazomethines
Scientific Field: Organic Chemistry
Summary of the Application: 1,4-Bis(decyloxy)benzene is used as an intermediate in the synthesis of aromatic polyazomethines . Aromatic polyazomethines are a class of polymers known for their high thermal stability and strong intermolecular forces .
Results or Outcomes: It is mentioned that the use of 1,4-bis(decyloxy)benzene leads to improved stability of the resulting aromatic polyazomethines .
Application in the Synthesis of Side-Chain Liquid Crystal Elastomers
Scientific Field: Polymer Chemistry
Summary of the Application: 1,4-Bis(decyloxy)benzene is used as a monomer in the synthesis of siloxane-based side-chain liquid crystal elastomers . These elastomers combine the orientation properties of liquid crystals with the elasticity of polymer networks, creating a hybrid material .
Methods of Application or Experimental Procedures: The elastomers are synthesized using a mesogenic monomer, allyl 4-((4-(decyloxy)benzoyl)oxy)benzoate, and different cross-linkers through a hydrosilylation reaction . The reaction is facilitated by a platinum catalyst .
Results or Outcomes: The elastomers containing an alkyl- and azo-based cross-linker displayed better properties compared to the other two having a phenyl- and biphenyl-based cross-linker respectively . The thermal stability, photophysical properties, swelling behavior, and actuation properties of the elastomers were examined .
Potential Application in Electroluminescent Materials
Scientific Field: Material Science
Summary of the Application: 1,4-Bis(decyloxy)benzene, when synthesized into 1,4-bis(alkynyl)benzenes, are promising candidates for use in electroluminescent materials .
1,4-Bis(decyloxy)benzene is an organic compound with the molecular formula . This compound features a benzene ring substituted at the 1 and 4 positions with decyloxy groups, which are long-chain alkoxy groups derived from decanol. It is recognized for its liquid crystalline properties, making it valuable in materials science and organic electronics. The presence of long alkyl chains enhances its hydrophobicity and flexibility, contributing to its unique phase behavior in liquid crystal applications .
Currently, there's no documented information on the specific mechanism of action of 1,4-Bis(decyloxy)benzene in biological systems.
- Wearing appropriate personal protective equipment (gloves, goggles, lab coat)
- Working in a well-ventilated fume hood
- Proper disposal of waste following recommended protocols
1,4-Bis(decyloxy)benzene primarily undergoes substitution reactions due to the electron-rich nature of the aromatic ring. Common reactions include:
- Electrophilic Aromatic Substitution: The compound can react with electrophiles such as bromine in the presence of catalysts like iron(III) bromide to introduce additional substituents on the benzene ring.
- Oxidation: Under strong oxidizing conditions (e.g., using potassium permanganate or chromium trioxide), it can be oxidized to form various oxygenated products.
- Reduction: Reduction can be performed using lithium aluminum hydride or hydrogen gas in the presence of palladium catalysts, yielding various derivatives.
1,4-Bis(decyloxy)benzene can be synthesized through several methods:
- Williamson Ether Synthesis: This is the most common method, involving the reaction of 1,4-dihydroxybenzene (hydroquinone) with decyl bromide in the presence of a strong base such as potassium carbonate. The reaction typically occurs in an aprotic solvent like dimethylformamide at elevated temperatures.
- Alternative Synthetic Routes: Other methods may include variations of ether synthesis or cross-coupling reactions involving arylboronic acids and decyl halides under palladium catalysis .
1,4-Bis(decyloxy)benzene has several notable applications:
- Liquid Crystals: Its unique structure allows it to form liquid crystalline phases, which are essential in display technologies.
- Organic Electronics: It is used in organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its favorable electronic properties.
- Materials Science: The compound serves as a building block for various polymers and composite materials with tailored properties.
The interaction studies of 1,4-Bis(decyloxy)benzene focus on its physical properties and potential interactions with other molecules in solution or solid-state forms. Its ability to form liquid crystalline phases suggests that it may interact favorably with other liquid crystal materials or solvents, influencing their alignment and stability. Further studies could explore its interactions at the molecular level, particularly regarding charge transport in electronic applications .
Several compounds share structural similarities with 1,4-Bis(decyloxy)benzene. Here’s a comparison highlighting its uniqueness:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1,4-Bis(octyloxy)benzene | Shorter octyloxy chains | Lower melting points; less stable liquid crystalline phases |
| 1,4-Bis(dodecyloxy)benzene | Longer dodecyloxy chains | Higher melting points; increased viscosity |
| 1,4-Bis(hexadecyloxy)benzene | Even longer hexadecyloxy chains | Further increased viscosity; different processing characteristics |
| Benzene, 1,4-bis(decyloxy)-2,5-diethynyl | Contains ethynyl groups | Distinct electronic properties due to ethynyl substitution |
1,4-Bis(decyloxy)benzene is unique due to its specific chain length of decyloxy groups that provide an optimal balance between flexibility and rigidity. This balance is crucial for forming stable liquid crystalline phases suitable for various applications in electronics and materials science.







